Ac-TVSFNF vs. Ac-TLNF-NH₂: >25-Fold Superior Inhibitory Potency Against HIV-1 Protease Owing to N-Terminal Thr-Val Extension and Free C-Terminal Carboxyl
Ac-TVSFNF is markedly more potent than the truncated, C-terminally amidated tetrapeptide Ac-TLNF-NH₂ within the same experimental series. While Ac-TVSFNF achieves 50% inhibition of HIV-1 protease at 80 µM (0.08 mM), Ac-TLNF-NH₂ requires concentrations exceeding 2,000 µM (>2 mM) to reach equivalent inhibition [1]. The >25-fold potency gap demonstrates that the N-terminal Thr-Val dipeptide extension and the free C-terminal carboxylate are critical structural determinants for effective dimerization interface engagement [1].
| Evidence Dimension | HIV-1 protease inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.08 mM (80 µM) |
| Comparator Or Baseline | Ac-TLNF-NH₂: IC₅₀ > 2 mM (>2,000 µM) |
| Quantified Difference | >25-fold higher potency (lower IC₅₀) for Ac-TVSFNF |
| Conditions | In vitro HIV-1 protease activity assay; data compiled in BRENDA from Schramm et al. (1993) [1][2] |
Why This Matters
A researcher requiring any measurable HIV-1 protease dimerization inhibition cannot use Ac-TLNF-NH₂ as a substitute, because its IC₅₀ lies above experimentally practical concentrations; only Ac-TVSFNF provides workable potency among short linear interface peptides with a natural sequence.
- [1] Schramm HJ, Billich A, Jaeger E, Rücknagel KP, Arnold G, Schramm W. The inhibition of HIV-1 protease by interface peptides. Biochem Biophys Res Commun. 1993 Jul 30;194(2):595-600. doi:10.1006/bbrc.1993.1863. PMID: 8343146. View Source
- [2] BRENDA Enzyme Database. EC 3.4.23.16 – HIV-1 retropepsin, inhibitor listing (Literature reference r=648129). Ac-TVSFNF IC₅₀: 0.08 mM; Ac-TLNF-NH₂ IC₅₀: above 2 mM. Available at: https://brenda-enzymes.de/literature.php?e=3.4.23.16&r=648129 View Source
